molecular formula C13H16F2N2O B8149852 (R)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-phenylpropan-1-one

(R)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-phenylpropan-1-one

Cat. No.: B8149852
M. Wt: 254.28 g/mol
InChI Key: IROKLVPZJDHNRR-LLVKDONJSA-N
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Description

®-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-phenylpropan-1-one is a compound of significant interest in medicinal chemistry. It is known for its potential as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which makes it a promising candidate for the treatment of type 2 diabetes . The compound’s structure includes a pyrrolidine ring substituted with difluoromethyl groups, an amino group, and a phenylpropanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-phenylpropan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Difluoromethyl Groups: The difluoromethyl groups are introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Amino Group Addition: The amino group is introduced through a reductive amination process, where an amine is reacted with a carbonyl compound in the presence of a reducing agent.

    Phenylpropanone Moiety Attachment: The phenylpropanone moiety is attached through a condensation reaction, typically involving a benzaldehyde derivative and a suitable ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

®-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-phenylpropan-1-one undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The amino and difluoromethyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

®-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-phenylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-phenylpropan-1-one involves the inhibition of the enzyme dipeptidyl peptidase IV (DPP-IV). By inhibiting DPP-IV, the compound prevents the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). This prolongs the activity of these hormones, leading to improved insulin secretion and better glycemic control .

Comparison with Similar Compounds

Similar Compounds

    Sitagliptin: Another DPP-IV inhibitor used in the treatment of type 2 diabetes.

    Vildagliptin: A DPP-IV inhibitor with a similar mechanism of action.

    Saxagliptin: Another compound in the same class, known for its efficacy in glycemic control.

Uniqueness

®-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-phenylpropan-1-one is unique due to its specific structural features, such as the difluoromethyl-substituted pyrrolidine ring, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other DPP-IV inhibitors .

Properties

IUPAC Name

(2R)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O/c14-13(15)6-7-17(9-13)12(18)11(16)8-10-4-2-1-3-5-10/h1-5,11H,6-9,16H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROKLVPZJDHNRR-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)C(CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1(F)F)C(=O)[C@@H](CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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